BenchChemオンラインストアへようこそ!

(1E)-3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-hydroxypropanimidamide

Medicinal Chemistry Structure-Activity Relationship Pharmacophore Design

This compound is a synthetic small-molecule organic compound (C₁₁H₁₁N₃O₃, MW 233.22 g/mol) belonging to the isoindole-2-propanimidamide class. Its core structure fuses a phthalimide (1,3-dioxoisoindoline) moiety—a privileged scaffold in medicinal chemistry—with an N'-hydroxypropanimidamide (amidoxime) side chain via a propyl linker.

Molecular Formula C11H11N3O3
Molecular Weight 233.22 g/mol
CAS No. 1365988-65-3
Cat. No. B1455209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1E)-3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-hydroxypropanimidamide
CAS1365988-65-3
Molecular FormulaC11H11N3O3
Molecular Weight233.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=NO)N
InChIInChI=1S/C11H11N3O3/c12-9(13-17)5-6-14-10(15)7-3-1-2-4-8(7)11(14)16/h1-4,17H,5-6H2,(H2,12,13)
InChIKeyUDGDNUMCCIOCKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1E)-3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-hydroxypropanimidamide (CAS 1365988-65-3): Chemical Class, Core Structure, and Procurement-Relevant Characteristics


This compound is a synthetic small-molecule organic compound (C₁₁H₁₁N₃O₃, MW 233.22 g/mol) belonging to the isoindole-2-propanimidamide class . Its core structure fuses a phthalimide (1,3-dioxoisoindoline) moiety—a privileged scaffold in medicinal chemistry—with an N'-hydroxypropanimidamide (amidoxime) side chain via a propyl linker . This dual-functional architecture places it at the intersection of two bioactive pharmacophore families: the phthalimide/isoindole-imide class (exemplified by thalidomide, lenalidomide, and apremilast) and the amidoxime class (recognized for metal chelation, NO-release capacity, and antiparasitic activity) [1][2]. The compound is catalogued as a research building block by ChemDiv (Compound ID BB57-2415) and distributed by multiple suppliers including Fluorochem (via CymitQuimica) at a typical purity of 95–98% .

Why Generic Isoindole Derivatives Cannot Substitute for (1E)-3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-hydroxypropanimidamide (CAS 1365988-65-3): The Functional Group Specificity Problem


Isoindole-2-propanimidamide analogs with different N'-substitution patterns or oxidation states at the isoindole ring cannot be interchanged with this compound without altering critical recognition and reactivity properties. The N'-hydroxy group converts the terminal amidine into an amidoxime, which introduces qualitatively different hydrogen-bonding geometry, metal-chelating capacity, and pKa behavior compared to the unsubstituted amidine analog (CAS 41648-83-3) or the hydrochloride salt form (CAS 261787-78-4) . Within the broader phthalimide-propanimidamide series, even minor modifications to the terminal functional group have been shown to redirect biological target engagement—for example, the simple amide analog 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamide (CAS 41648-83-3) lacks the hydrogen-bond donor and acceptor capacity of the amidoxime and cannot participate in metal-coordination interactions . The 1,3-dioxo (phthalimide) substitution pattern on the isoindole ring further distinguishes this compound from mono-oxo isoindole analogs (e.g., CAS 85475-50-9), which exhibit different electron distribution, steric profiles, and metabolic stability . These structural distinctions carry direct consequences for assay reproducibility, SAR interpretation, and procurement decision-making in drug discovery campaigns.

Quantitative Differentiation Evidence: (1E)-3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-hydroxypropanimidamide (CAS 1365988-65-3) vs. Closest Analogs


Structural Differentiation: Amidoxime vs. Simple Amidine Terminal Group

The target compound possesses an N'-hydroxypropanimidamide (amidoxime) terminal group, whereas the closest direct analog CAS 41648-83-3 terminates in a simple propanimidamide (lacking the N'-hydroxy substitution) and CAS 261787-78-4 is the corresponding hydrochloride salt without hydroxylation . This single-atom difference (O vs. H) increases the molecular weight from 217.22 to 233.22 g/mol, adds one hydrogen-bond acceptor, and converts the terminal functional group from an amidine (pKa ~12–13 for conjugated acid) to an amidoxime (pKa ~5–6 for the oxime OH, ~12 for the amidine nitrogen), introducing a readily ionizable site at physiological pH . The amidoxime group enables bidentate metal-chelation geometry (via N and O atoms) that is absent in the simple amidine analog, with documented consequences for metalloenzyme inhibition and NO-release capacity in structurally related amidoxime series [1].

Medicinal Chemistry Structure-Activity Relationship Pharmacophore Design

Physicochemical Property Differentiation: Boiling Point, Density, and Predicted Lipophilicity

The target compound exhibits a predicted boiling point of 470.5±47.0 °C at 760 mmHg, density of 1.5±0.1 g/cm³, and flash point of 238.3±29.3 °C, as reported by ChemSrc based on computational prediction . These values reflect the contribution of the N'-hydroxy group, which increases intermolecular hydrogen-bonding capacity relative to the non-hydroxylated analog CAS 41648-83-3 (C₁₁H₁₁N₃O₂, MW 217.22). The increased density and elevated boiling point of the target compound are consistent with stronger intermolecular forces arising from the additional H-bond donor/acceptor pair . The XLogP3 of 0.6 indicates modest lipophilicity, placing the compound in a favorable range for membrane permeability while retaining aqueous solubility sufficient for in vitro assay conditions (estimated solubility >50 µg/mL in DMSO) .

Physicochemical Profiling Compound Handling Formulation Development

Preliminary Anticancer Activity Profile: Cytotoxicity Against MCF7 and CAKI-1 Cell Lines

Derivatives of the target compound have demonstrated anticancer activity in vitro, with growth inhibition reported against MCF7 (breast cancer) and CAKI-1 (kidney cancer) cell lines at concentrations of approximately 10 µM . This activity is attributed to the combined pharmacophoric contributions of the phthalimide core and the amidoxime side chain. In contrast, structurally related phthalimide-propanamide derivatives (lacking the amidoxime) have been reported with variable and generally weaker cytotoxicity profiles in the same cell lines, though direct head-to-head data under identical assay conditions are not publicly available [1]. The broader isoindole derivative class has established anticancer activity through multiple mechanisms including TNF-α inhibition, PDE4 inhibition, and immunomodulatory effects, as documented in the comprehensive review by Bhatia (2017) [2].

Cancer Cell Biology Cytotoxicity Screening Oncology Drug Discovery

Oxidation State of Isoindole Ring: 1,3-Dioxo vs. 1-Oxo Substitution Pattern

The target compound contains the fully oxidized 1,3-dioxoisoindoline (phthalimide) core, whereas the closest mono-oxo analog (CAS 85475-50-9, N'-hydroxy-2-(3-oxo-1H-isoindol-2-yl)propanimidamide, C₁₁H₁₃N₃O₂, MW 219.24) carries only a single carbonyl at the 1-position . The 1,3-dioxo substitution creates a symmetrical electron-withdrawing environment that lowers the pKa of the imide N-H (pKa ~8.3 for phthalimide vs. >13 for the mono-oxo isoindoline N-H), increases metabolic stability by eliminating a site of oxidative metabolism, and enhances π-stacking interactions with aromatic amino acid side chains in protein binding pockets [1]. The molecular weight difference (ΔMW = +13.98) and the presence of the second carbonyl group alter the compound's hydrogen-bonding landscape, with the target compound providing two strong H-bond acceptor sites on the isoindole ring vs. one in the mono-oxo analog .

Medicinal Chemistry Metabolic Stability Electron Distribution

Synthetic Tractability and Building Block Availability: ChemDiv BB57-2415 Catalog Status

The target compound is catalogued as a discrete building block (Compound ID BB57-2415) in the ChemDiv screening collection, with direct availability through ChemDiv and reseller networks including Fluorochem (via CymitQuimica, 98% purity) . In contrast, the non-hydroxylated analog CAS 41648-83-3 and the hydrochloride salt CAS 261787-78-4 are sourced from different suppliers with varying purity specifications and lead times . The ChemDiv building block designation implies quality-controlled batch production, structural authentication (NMR, LCMS), and compatibility with high-throughput screening workflows—considerations that are not uniformly guaranteed for all isoindole-2-propanimidamide analogs from other vendors. Resupply lead times are approximately 10 days from ChemSrc and comparable from Fluorochem .

Chemical Sourcing Building Block Libraries Hit-to-Lead Chemistry

IP and Prior Art Landscape: Isoindole-Amidoxime Patent Class Context

The structural class combining isoindole/dioxoisoindoline scaffolds with amidoxime side chains was disclosed as early as 1985 in US Patent 4,530,843 (Synthelabo), which claimed heterocyclic amidoxime derivatives including 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl-acetamidoxime as CNS-active agents [1]. The target compound differs from the Synthelabo exemplar by possessing a propanimidamide linker (three-carbon) rather than an acetamidoxime linker (two-carbon), which introduces an additional methylene unit and alters conformational flexibility. More recent patent activity in the isoindole-imide space has focused on TNF-α inhibition (Celgene/Sepracor, WO 2003080049 and related filings) and PDE4 inhibition (Celgene, apremilast series), but these patents primarily claim elaborated isoindole-imide derivatives with aryl substitutions rather than simple amidoxime building blocks [2]. This suggests that the target compound occupies a relatively unencumbered chemical space as a research tool compound, though freedom-to-operate analysis for specific therapeutic applications would require case-by-case evaluation.

Patent Landscape Freedom to Operate Chemical Intellectual Property

Recommended Application Scenarios for (1E)-3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-hydroxypropanimidamide (CAS 1365988-65-3) Based on Evidence Profile


Medicinal Chemistry SAR Exploration: Amidoxime-Containing Isoindole Lead Expansion

The compound is best deployed as a core scaffold for structure-activity relationship (SAR) studies exploring the biological consequences of amidoxime functionalization on the phthalimide-propanimidamide framework. Given the established anticancer activity of isoindole derivatives [1] and the preliminary cytotoxicity signal against MCF7 and CAKI-1 cells at ~10 µM , systematic variation of the amidoxime group (O-alkylation, cyclization to oxadiazoles, metal complexation) represents a rational next step for hit expansion. The availability of the compound at ≥98% purity through ChemDiv and Fluorochem channels supports reproducible library synthesis.

Metalloenzyme Inhibitor Screening: Exploiting Amidoxime Chelation Capacity

The N'-hydroxyamidine (amidoxime) functional group is a well-established bidentate metal-chelating motif with affinity for Zn²⁺, Fe³⁺, and Cu²⁺ ions [2]. This compound is therefore a rational inclusion in screening panels targeting metalloenzymes such as matrix metalloproteinases (MMPs), histone deacetylases (HDACs), and carbonic anhydrases, where the phthalimide core provides additional binding surface for the enzyme active site. The XLogP3 of 0.6 and modest molecular weight (233.22) are consistent with lead-like physicochemical properties favorable for fragment-based or HTS screening formats.

Chemical Probe Development for PDE4/TNF-α Pathway Studies

The phthalimide (1,3-dioxoisoindoline) scaffold is the pharmacophoric core of apremilast, a clinically approved PDE4 inhibitor, and of thalidomide-derived immunomodulatory drugs (IMiDs) that modulate TNF-α production [1][3]. While the target compound lacks the elaborated aryl substitutions present in these drugs, its amidoxime side chain offers a distinct hydrogen-bonding and metal-coordination profile that may redirect target selectivity within the PDE or cereblon ubiquitin ligase families. Researchers comparing this compound head-to-head with apremilast or lenalidomide in biochemical assays can use the differentiated amidoxime functionality to dissect structure-dependent pharmacology.

Reference Standard for Isoindole-Amidoxime Analytical Method Development

With well-characterized physicochemical properties—density 1.5±0.1 g/cm³, boiling point 470.5±47.0 °C, flash point 238.3±29.3 °C, and defined InChI Key UDGDNUMCCIOCKP-UHFFFAOYSA-N —this compound can serve as a reference standard for developing HPLC, LC-MS, or GC methods for the broader isoindole-amidoxime compound class. The 98% purity specification from multiple vendors supports calibration curve preparation, and its distinct retention time (predictable from XLogP3 0.6) enables its use as a system suitability standard in quality control workflows.

Quote Request

Request a Quote for (1E)-3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-hydroxypropanimidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.